molecular formula C11H11NO B8798056 3-Methyl-4-(oxetan-3-YL)benzonitrile

3-Methyl-4-(oxetan-3-YL)benzonitrile

Cat. No. B8798056
M. Wt: 173.21 g/mol
InChI Key: NQJZTUCTLNMNTM-UHFFFAOYSA-N
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Patent
US08916565B2

Procedure details

(4-Cyano-2-methyl-phenyl)boronic acid (1.75 g, 10.87 mmol), diiodonickel (102 mg, 0.326 mmol), (1S,2S)-2-aminocyclohexan-1-ol hydrochloride (50 mg, 0.33 mmol) and NaHMDS (2.01 g, 11.0 mmol) were combined in isopropanol (10 mL) under N2 in a pressure vial. A solution of 3-iodooxetane (1.00 g, 5.44 mmol) in isopropanol (1 mL) was added. The vial was immersed in a pre-heated 90° C. oil bath and stirred for 2 h, then cooled, diluted with ethanol (20 mL), filtered over Celite, concentrated, then absorbed onto Celite and purified by silica gel column chromatography (0-60% EtOAc/hexane) to give 3-methyl-4-(oxetan-3-yl)benzonitrile (616 mg, 3.556 mmol, 65.42%) as a white solid. ESI-MS m/z calc. 173.1, found 174.3 (M+1)+; Retention time: 1.09 minutes (3 min run).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
diiodonickel
Quantity
102 mg
Type
catalyst
Reaction Step Six
Quantity
50 mg
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[C:5]([CH3:12])[CH:4]=1)#[N:2].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].I[CH:24]1[CH2:27][O:26][CH2:25]1>C(O)(C)C.C(O)C.I[Ni]I.Cl.N[C@H]1CCCC[C@@H]1O>[CH3:12][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][C:6]=1[CH:24]1[CH2:27][O:26][CH2:25]1)[C:1]#[N:2] |f:1.2,7.8|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)B(O)O)C
Step Two
Name
Quantity
2.01 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
IC1COC1
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
diiodonickel
Quantity
102 mg
Type
catalyst
Smiles
I[Ni]I
Step Seven
Name
Quantity
50 mg
Type
catalyst
Smiles
Cl.N[C@@H]1[C@H](CCCC1)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was immersed in a pre-heated 90° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
absorbed onto Celite
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (0-60% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C#N)C=CC1C1COC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.556 mmol
AMOUNT: MASS 616 mg
YIELD: PERCENTYIELD 65.42%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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